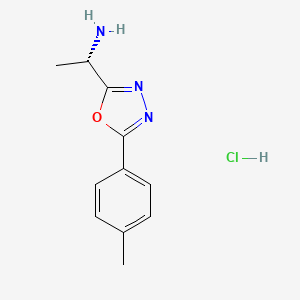

(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine hcl

Description

(S)-1-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)ethan-1-amine HCl is a chiral organic compound featuring a 1,3,4-oxadiazole core substituted at position 5 with a p-tolyl group (a methyl-substituted phenyl ring). The ethanamine moiety is attached at position 2 of the oxadiazole ring, with the (S)-enantiomer configuration stabilized by a hydrochloride salt. The synthesis of such derivatives typically involves cyclization reactions, such as those employing polyphosphoric acid (PPA) or coupling with activated carboxylic acids, followed by salt formation . The p-tolyl group enhances lipophilicity, which may influence pharmacokinetic properties like membrane permeability .

Properties

Molecular Formula |

C11H14ClN3O |

|---|---|

Molecular Weight |

239.70 g/mol |

IUPAC Name |

(1S)-1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]ethanamine;hydrochloride |

InChI |

InChI=1S/C11H13N3O.ClH/c1-7-3-5-9(6-4-7)11-14-13-10(15-11)8(2)12;/h3-6,8H,12H2,1-2H3;1H/t8-;/m0./s1 |

InChI Key |

OUVBSTBFRFFPLS-QRPNPIFTSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)[C@H](C)N.Cl |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(O2)C(C)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride typically involves the following steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.

Introduction of the Ethan-1-amine Group: The ethan-1-amine group can be introduced via a nucleophilic substitution reaction using an appropriate amine precursor.

Resolution of the Stereoisomer: The (S)-enantiomer can be obtained through chiral resolution techniques such as crystallization with a chiral resolving agent or chromatography on a chiral stationary phase.

Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for (S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for efficient production, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethan-1-amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, including its use as an antimicrobial, anticancer, or anti-inflammatory agent.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Mechanism of Action

The mechanism of action of (S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets and altering their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-1-(5-(p-Tolyl)-1,3,4-oxadiazol-2-yl)ethan-1-amine HCl can be contextualized against related 1,3,4-oxadiazole derivatives. Below is a comparative analysis based on substituents, synthesis, and physicochemical properties:

Structural Analogues and Substituent Variations

Physicochemical and Functional Properties

- Amine Chain Length : Ethanamine derivatives (e.g., the target compound) may exhibit stronger hydrogen-bonding capacity than methanamine analogues, affecting receptor binding .

- Salt Effects : The hydrochloride salt likely enhances aqueous solubility relative to free bases or oxalic acid adducts, critical for drug formulation .

Biological Activity

(S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of anticancer agents. The oxadiazole moiety is known for its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and its hydrochloride form enhances its solubility in aqueous solutions. The oxadiazole ring contributes to its pharmacological properties, making it an attractive target for drug development.

The mechanism by which (S)-1-(5-(P-Tolyl)-1,3,4-oxadiazol-2-YL)ethan-1-amine HCl exerts its biological effects primarily involves interaction with various molecular targets implicated in cancer progression. Studies indicate that compounds containing the oxadiazole structure can inhibit key signaling pathways involved in cell proliferation and survival.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a review summarized the anticancer activity of various 1,3,4-oxadiazole compounds against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | PC-3 (Prostate) | 0.67 |

| Compound B | HCT-116 (Colon) | 0.80 |

| Compound C | ACHN (Renal) | 0.87 |

These findings suggest that derivatives of oxadiazoles can exhibit potent cytotoxic effects against different cancer types .

Inhibition of Enzymatic Activity

Research has also shown that certain oxadiazole derivatives can inhibit enzymes critical for cancer cell metabolism. For example, a study reported that specific compounds inhibited alkaline phosphatase with an IC50 value of , indicating strong potential as therapeutic agents .

Case Studies

Several case studies have demonstrated the efficacy of oxadiazole derivatives in preclinical models:

- Study on Leukemia and Solid Tumors : A synthesized derivative exhibited significant growth inhibition on K-562 leukemia cells and MDA-MB-435 melanoma cells with growth percentages of 18.22% and 15.43%, respectively .

- Molecular Docking Studies : Molecular docking studies have indicated that these compounds bind effectively to targets such as EGFR and Src kinases, which are crucial in oncogenic signaling pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.